6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-13(24)21-8-10-22(11-9-21)18(26)16-6-7-17(25)23(20-16)12-14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZQVICVRKZVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the 4-fluorobenzyl moiety.
Attachment of the 4-Acetylpiperazine-1-Carbonyl Moiety: This step involves the acylation of piperazine with acetyl chloride, followed by coupling with the pyridazinone core using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Core Pyridazinone Formation
The pyridazinone ring is typically synthesized via cyclocondensation of dihydrazides or γ-keto acids. While direct evidence for this specific compound’s ring formation is limited, analogous methods from phthalazinone syntheses suggest:
- Cyclization of 1,2-dicarbonyl derivatives with hydrazines to form the 6-membered ring .
- Use of microwave irradiation or thermal conditions to enhance reaction efficiency .
Piperazine Carbonylation
The 4-acetylpiperazine-1-carbonyl group at position 6 is installed via coupling reactions:
- Step 1 : Activation of the carboxylic acid (e.g., as an acyl chloride using SOCl₂ or via coupling reagents like PyAOP) .
- Step 2 : Reaction with 4-acetylpiperazine in the presence of DIEA or DIPEA in DMF .
Example Reaction Table
Acetylpiperazine Modifications
The acetyl group on piperazine undergoes hydrolysis or substitution:
- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions yield piperazine-1-carboxylic acid derivatives .
- Acylation : Replacement with other acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions .
Pyridazinone Ring Reactivity
- Electrophilic Substitution : Bromination or nitration at position 5 of the pyridazinone ring under HNO₃/H₂SO₄ or Br₂/FeBr₃ .
- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a secondary alcohol, though stability concerns limit utility .
Coupling Reactions
The piperazine-carbonyl linkage forms via activation of the carboxylic acid (e.g., using PyAOP), followed by nucleophilic attack by the piperazine’s secondary amine. DIEA neutralizes HCl byproducts, driving the reaction .
Steric and Electronic Effects
- The 4-fluorobenzyl group’s electron-withdrawing nature deactivates the pyridazinone ring, directing electrophiles to position 5 .
- Steric hindrance from the acetylpiperazine group limits reactivity at position 6 .
Analytical Characterization
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including those similar to 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one. For instance, compounds with piperazine moieties have demonstrated significant activity against Mycobacterium tuberculosis, suggesting a possible application as antitubercular agents .
Cancer Therapy
The compound is also being investigated for its potential as an anti-cancer agent. Research into related compounds has shown that certain piperazine derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have therapeutic implications for cancers with BRCA mutations, making this class of compounds particularly relevant in oncology .
Neurological Disorders
Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests that this compound could be investigated for treating neuropsychiatric disorders, leveraging its ability to modulate these receptors .
Drug Development
The compound's structural features make it a candidate for further optimization in drug design. Its bioavailability and pharmacokinetic properties can be enhanced through modifications to the piperazine and pyridazinone frameworks. This adaptability opens avenues for developing new therapeutic agents targeting various diseases.
Case Studies
- Antitubercular Activity : A study synthesized a series of piperazine-based compounds and tested their efficacy against Mycobacterium tuberculosis. The results indicated that specific substitutions on the piperazine ring significantly enhanced antimicrobial activity, paving the way for further development of similar structures .
- Cancer Treatment : Another research focused on modified phthalazinones, which share structural similarities with our compound of interest. These compounds exhibited potent inhibitory effects on PARP enzymes and showed promise in preclinical models for treating BRCA-deficient cancers .
Mechanism of Action
The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may affect various molecular pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs from the evidence include:
Key Observations :
- Fluorinated Aromatic Groups : The 4-fluorobenzyl group in the target compound contrasts with 4-fluoro-2-methoxyphenyl () and 2-fluorophenylpiperazine (). Fluorine atoms improve metabolic stability and membrane permeability, but methoxy groups in may reduce reactivity compared to acetylpiperazine .
- Piperazine Derivatives : Acetylpiperazine in the target compound differs from hydroxyethylpiperazine () and 2-fluorophenylpiperazine (). Acetyl groups reduce basicity and may enhance blood-brain barrier penetration compared to polar hydroxyethyl groups .
Physicochemical Properties
Data from analogs suggest:
Notes:
- The acetylpiperazine group introduces two carbonyl groups, likely resulting in distinct IR peaks at ~1713 cm⁻¹ (pyridazinone C=O) and ~1670 cm⁻¹ (acetyl C=O) .
- Higher melting points in (306°C) correlate with crystalline phenyl/pyridazinone stacking, whereas piperazine derivatives () exhibit lower melting points due to conformational flexibility .
Biological Activity
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a pyridazinone core with a piperazine substitution that is critical for its biological activity.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitubercular agent and other therapeutic applications.
Antitubercular Activity
Recent research indicates that derivatives of piperazine, including this compound, exhibit significant antitubercular properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of cell wall synthesis and bacterial growth .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby disrupting their growth and replication.
- Cell Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, preventing replication and transcription processes in bacteria.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound and its derivatives:
- Study on Antitubercular Efficacy : A study synthesized various piperazine derivatives and tested their effectiveness against Mycobacterium tuberculosis. One notable derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than established treatments, suggesting enhanced efficacy .
- Safety Profile Assessment : In vitro cytotoxicity assays demonstrated that while the compound is effective against bacterial strains, it exhibits low cytotoxicity against human cell lines, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known piperazine derivatives is useful:
| Compound Name | Structure | Antitubercular Activity | Cytotoxicity | Solubility |
|---|---|---|---|---|
| Compound A | Structure A | MIC = 0.008 μM | Low | High |
| Compound B | Structure B | MIC = 0.015 μM | Moderate | Moderate |
| This compound | Current Structure | MIC = TBD | Low | High |
Q & A
Basic: What synthetic strategies are recommended for preparing 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:
- Step 1: Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives. For example, condensation of 1,4-diketones with hydrazine hydrate under reflux in ethanol .
- Step 2: Introduction of the 4-fluorobenzyl group at the N2 position using alkylation reactions, often mediated by bases like K₂CO₃ in DMF at 60–80°C .
- Step 3: Coupling the 4-acetylpiperazine-1-carbonyl moiety via amide bond formation. This step may employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .
- Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR studies should focus on:
- Core Modifications: Replace the pyridazinone ring with pyridazine or triazine analogs to assess electronic effects on target binding .
- Substituent Tuning: Vary the 4-fluorobenzyl group (e.g., chloro, methoxy, or trifluoromethyl analogs) to evaluate steric and hydrophobic interactions .
- Piperazine Optimization: Modify the acetyl group on the piperazine (e.g., cyclopropanecarbonyl or sulfonyl groups) to enhance metabolic stability or solubility .
- Methodology: Synthesize derivatives via parallel synthesis, screen in enzyme inhibition assays (e.g., PARP-1 for DNA repair targets ), and correlate results with computational docking (AutoDock Vina) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 5.2–5.5 ppm; acetyl piperazine carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~470–480 Da) and fragmentation patterns .
- X-ray Crystallography: Resolve bond angles (e.g., pyridazinone C-N-C bond ~120°) and intermolecular interactions .
- HPLC-PDA: Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data between structural analogs?
Answer:
Contradictions often arise from:
- Target Selectivity: Use isoform-specific assays (e.g., PARP-1 vs. PARP-2 ) or CRISPR-edited cell lines to isolate target effects.
- Metabolic Stability: Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolic hotspots (e.g., acetylpiperazine deacetylation) .
- Solubility/Permeability: Measure logP (e.g., shake-flask method) and PAMPA permeability to distinguish pharmacokinetic vs. pharmacodynamic limitations .
- Case Study: Mitochondrial complex I inhibitors show IC₅₀ variability due to cell-specific redox states; normalize data to mitochondrial membrane potential assays .
Basic: What are the recommended in vitro assays for preliminary biological evaluation?
Answer:
Prioritize:
- Enzyme Inhibition: Fluorescence-based PARP activity assays (e.g., NAD⁺ depletion monitored at λEx 340/λEm 460 nm) .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., BRCA1-deficient cells for PARP-targeted compounds ).
- Receptor Binding: Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin/dopamine receptors, given piperazine’s CNS activity ).
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
Use:
- ADMET Prediction: SwissADME or ADMETLab to predict absorption (e.g., Caco-2 permeability), CYP450 inhibition, and hERG liability .
- Molecular Dynamics (MD): Simulate binding to targets (e.g., PARP-1’s NAD⁺-binding pocket) to optimize residence time and entropy .
- QSAR Modeling: Train models on datasets of pyridazinone derivatives to predict logD, solubility, and bioavailability .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation of the fluorobenzyl group .
- pH Sensitivity: Avoid strong acids/bases to prevent hydrolysis of the acetylpiperazine moiety; use pH 6–8 buffers for in vitro assays .
- Oxidation: Add antioxidants (e.g., BHT) to DMSO stock solutions if thioether or indole groups are present .
Advanced: How can researchers validate the target engagement of this compound in cellular models?
Answer:
Employ:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment to confirm binding .
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound for crosslinking and target identification via pull-down/MS .
- BRET/FRET: Design biosensors to track real-time interactions (e.g., PARP-1 activation in DNA repair pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
